Methyl 2-cyano-5-nitrobenzoate
Description
Methyl 2-cyano-5-nitrobenzoate is a nitro-substituted aromatic ester featuring a cyano group at position 2 and a nitro group at position 5 on the benzene ring. Nitro and cyano groups are electron-withdrawing substituents, which influence reactivity, solubility, and stability. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their functional versatility .
Properties
IUPAC Name |
methyl 2-cyano-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-15-9(12)8-4-7(11(13)14)3-2-6(8)5-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWINUIIJHHBLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-5-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the nitration of methyl 2-cyanobenzoate. This process requires the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is conducted at low temperatures to control the formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-5-nitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 2-amino-5-nitrobenzoic acid methyl ester.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-cyano-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-cyano-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and dyes.
Biological Studies: Researchers use it to study the effects of nitro and cyano groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 2-cyano-5-nitrobenzoate involves its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The cyano group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity . These interactions can affect molecular pathways and cellular processes, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Position and Reactivity: The nitro group at position 5 in this compound contrasts with analogs like Methyl 2-nitrobenzoate (nitro at position 2), which lacks the cyano group. This difference likely alters electronic effects, with the cyano group further deactivating the ring . Chloro substituents (e.g., in and ) increase molecular weight and may enhance lipophilicity compared to cyano groups, impacting solubility and biological activity.
Functional Group Influence: The methyl ester group (-COOCH₃) common to all analogs improves volatility, facilitating analysis via gas chromatography (as seen in methyl esters of diterpenoids in ). The cyano group in the target compound may confer greater electrophilicity, making it reactive in nucleophilic substitution or cyclization reactions, similar to nitriles in pharmaceutical synthesis .
Reactivity and Stability
- Nitro Group Stability: Nitro groups are typically stable under acidic conditions but may undergo reduction to amines. The presence of a cyano group in this compound could stabilize intermediates during reduction, unlike analogs with chloro or methoxy groups .
- Hypochlorous Acid Reactivity: Analogs like 2-nitro-5-thiobenzoate (NTB) react with hypochlorous acid (HOCl), forming disulfides . While this compound lacks a thiol group, its ester and nitro groups may participate in redox or ester hydrolysis reactions under similar conditions.
Biological Activity
Methyl 2-cyano-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
This compound has the molecular formula C10H8N2O4 and a molecular weight of approximately 220.18 g/mol. The compound features both cyano () and nitro () functional groups, which contribute to its reactivity and biological activity.
Synthesis Methods
- Esterification : The primary method for synthesizing this compound involves the esterification of 2-cyano-5-nitrobenzoic acid with methanol, using sulfuric acid as a catalyst under reflux conditions.
- Nitration : Another method includes the nitration of methyl 2-cyanobenzoate using a nitrating mixture of sulfuric and nitric acids at low temperatures to control the position of the nitro group.
The biological activity of this compound is primarily attributed to its functional groups:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may interact with various biological targets, influencing pathways related to cell signaling and apoptosis.
- Nucleophilic Substitution : The cyano group can participate in nucleophilic substitution reactions, allowing for the formation of new compounds with potential therapeutic effects.
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. Studies indicate that the presence of the nitro group is essential for activity against pathogens like Mycobacterium tuberculosis, with modifications leading to decreased efficacy .
- Anti-inflammatory Effects : Research suggests that compounds with similar structures can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A study investigated the effects of this compound on various bacterial strains. The compound demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The mechanism involved the reduction of the nitro group leading to toxic intermediates that bind to bacterial DNA, causing cell death .
Case Study 2: Anti-inflammatory Properties
In another research study focusing on anti-inflammatory activity, this compound was shown to inhibit key inflammatory mediators such as COX-2 and TNF-α. These findings suggest potential applications in treating inflammatory diseases .
Comparative Analysis
The following table compares this compound with other similar compounds regarding their biological activities:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant (MIC values <10 μM) | Moderate | Nitro reduction leading to DNA damage |
| Methyl 2-cyano-4-nitrobenzoate | Moderate | Low | Similar mechanism but less effective |
| Methyl 5-nitroimidazole | High | High | Reduction leads to toxic intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
